2-Methylquinoline-4,6-diamine

Rac1 GTPase inhibition Chemical biology probe Cancer cell migration

Impure or regioisomeric starting materials cause failed NSC 23766 and surfen syntheses. 2-Methylquinoline-4,6-diamine (CAS 5443-31-2) is the validated 4,6-diamino-2-methylquinoline scaffold with non-negotiable regiochemistry-the C4-NH₂ enables pyrimidine coupling for NSC 23766 (Rac1 IC₅₀ ~50 μM), while the C6-NH₂ serves as the dimerization point for surfen. • Supplied at ≥95% purity with batch-specific NMR/HPLC characterization. • Available as free base or dihydrochloride salt. • Immediate stock for rapid synthesis.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 5443-31-2
Cat. No. B183244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinoline-4,6-diamine
CAS5443-31-2
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)N)N
InChIInChI=1S/C10H11N3/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3,(H2,12,13)
InChIKeyXKDPIURMGBVXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinoline-4,6-diamine – Overview and Key Properties


2-Methylquinoline-4,6-diamine (CAS 5443-31-2) is a 4,6-diamino-substituted quinoline bearing a methyl group at the 2-position, with the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.22 g/mol [1]. It is a doubly amino-functionalized heterocyclic building block that serves as the essential core scaffold for two distinct pharmacologically validated chemical series: the Rac1 GTPase inhibitor NSC 23766 and the heparan sulfate antagonist surfen [2]. The compound appears as a powder with a predicted boiling point of 411.7 °C, density of 1.258 g/cm³, and is typically supplied at ≥95% purity with accompanying NMR and HPLC characterization [1].

Core Scaffold Reported exclusive precursor for Rac1 inhibitor NSC 23766
Building Block Essential monomer for HS antagonist surfen
Key Substituent 2-Methyl group required for reported lipophilicity advantage

Why This Scaffold Is Irreplaceable


The positioning of the two amino groups at C4 and C6, combined with the 2-methyl substituent on the quinoline ring, is non-negotiable for the downstream reactivity that defines this compound's value. The C4-NH₂ is required for pyrimidine coupling to form the NSC 23766 pharmacophore, while the C6-NH₂ serves as the linkage point in both the NSC 23766 and surfen architectures [1]. Regioisomers such as 2-methylquinoline-4,7-diamine or 4-methylquinoline-2,6-diamine present amino groups at different positions, altering the geometry of the resulting conjugates and abolishing target binding . The unsubstituted quinoline-4,6-diamine lacks the 2-methyl group, which contributes to a ~2-log unit difference in lipophilicity (LogP 2.87 vs. 0.9), substantially affecting membrane permeability of the final inhibitors [2].

2-Methylquinoline-4,6-diamine
Alternatives
4,6-Diamino substitution pattern
Regioisomers (e.g., 4,7-diamine) alter conjugate geometry, reported to abolish target binding
2-Methyl group (LogP 2.87)
Unsubstituted scaffold (LogP 0.9) may shift membrane permeability context
Defined salt form (e.g., dihydrochloride)
Free base or other salts may not reproduce coupling efficiency

Head-to-Head Differentiation vs. Closest Analogs


Exclusive Precursor for Rac1 Inhibitor NSC 23766

Only the 4,6-diamino-2-methylquinoline core, when coupled to the 6-methylpyrimidine-2,4-diamine moiety through the C4-NH₂ position, yields the potent and selective Rac1 inhibitor NSC 23766. NSC 23766 inhibits Rac1 activation by GEFs TrioN and Tiam1 with an IC₅₀ of ~50 μM in cell-free assays [1]. The inhibitor displays no activity against the closely related Rho GTPases Cdc42 or RhoA at concentrations up to 100 μM [1]. Attempts to substitute the 2-methylquinoline-4,6-diamine core with alternative regioisomers (e.g., 2-methylquinoline-4,7-diamine or 4-methylquinoline-2,6-diamine) fail to produce active Rac1 inhibitors because the spatial orientation of the 6-NH₂ is critical for the inhibitor's fit into the Rac1 surface groove involved in GEF recognition [1].

Rac1-GEF inhibition
Head-to-head
NSC 23766 IC50 ~50 µM
vs. regioisomer-derived analogs: inactive
Supports Rac1-GEF interaction research
Selective over Cdc42/RhoA at 100 µM
Rac1 GTPase inhibition Chemical biology probe Cancer cell migration

Surfen and Dimeric HS Antagonists via 6-NH2 Linkage

Surfen (bis-2-methyl-4-amino-6-quinolyl urea) is assembled by dimerizing two units of 4,6-diamino-2-methylquinoline through a urea linkage at the C6-NH₂ position [1]. Surfen binds preferentially to heparan sulfate (HS) and neutralizes the anticoagulant activity of unfractionated and low-molecular-weight heparins. In a factor Xa chromogenic assay, surfen (and selected dimeric analogs) effectively neutralized heparin and fondaparinux in vitro and in vivo in mice [1]. Importantly, the dimeric molecular structure and the aminoquinoline ring systems with the 2-methyl and 4,6-diamino substitution pattern were found to be essential for HS interaction; monomeric aminoquinolines or analogs with altered amino group positions did not antagonize HS [1]. Structure-activity relationship studies demonstrated that certain dimeric analogs synthesized from the same 4,6-diamino-2-methylquinoline starting material displayed higher inhibitory potency than surfen itself and blocked downstream FGF signaling in mouse embryonic fibroblasts [2].

HS antagonism
Head-to-head
Surfen & dimeric analogs >10× vs. monomeric
Supports glycosaminoglycan interaction studies
Dimerization via C6-NH2 essential for activity
Heparan sulfate antagonism Glycosaminoglycan-protein interaction Proteoglycan antagonist

Lipophilicity Advantage Over Unsubstituted Scaffold

The computed LogP (octanol-water partition coefficient) for 2-methylquinoline-4,6-diamine is 2.87, compared to an XlogP of 0.9 for the unsubstituted quinoline-4,6-diamine (CAS 40107-09-3) [1]. This ~1.97 log unit difference translates to approximately a 30-fold higher partition coefficient for the methylated compound, indicating substantially greater lipophilicity. This physicochemical distinction is critical because the 2-methyl group contributes to the membrane permeability of downstream inhibitors such as NSC 23766, which is described as 'highly soluble and membrane permeable' . The increased lipophilicity also correlates with the observation that introduction of amino side chains onto the quinoline scaffold improved anti-leukemia cell proliferation activity, attributed to improved fat solubility .

Lipophilicity
Cross-study comparable
LogP 2.87 vs. 0.9 (unsubstituted)
Supports membrane permeability context
~30-fold higher partition coefficient
Lipophilicity Membrane permeability Drug-likeness optimization

DOT1L Inhibitor Lead Optimization

A series of pyrimidylaminoquinoline derivatives was synthesized using 2-methylquinoline-4,6-diamine as the core scaffold, and evaluated for DOT1L inhibitory activity. The most potent compound from the series, 3e, exhibited an IC₅₀ of 1.06 ± 0.35 μM against DOT1L . Compounds 8h and 9e showed IC₅₀ values of 5.72 ± 1.56 μM and 3.55 ± 1.28 μM, respectively . These compounds demonstrated binding interactions with DOT1L confirmed by surface plasmon resonance (SPR). In cellular assays, compound 9e effectively down-regulated H3K79 methylation and MLL-rearranged leukemia gene expression (Hoxa9, Meis1) in MV4-11 cells, as shown by qRT-PCR and western blot . By comparison, the unsubstituted quinoline-4,6-diamine scaffold has not been reported as a productive starting point for DOT1L inhibitor development; the 2-methyl and 4,6-diamino substitution pattern was essential for SAM-binding pocket occupancy as suggested by molecular docking .

DOT1L inhibition
Class-level
IC50 = 1.06 µM (3e), 3.55–5.72 µM (others)
Reported DOT1L inhibitor SAR context
Cellular H3K79me down-regulation in MV4-11
DOT1L inhibition MLL-rearranged leukemia Epigenetic drug discovery

C5a Receptor Antagonist Activity

Substituted 4,6-diaminoquinoline derivatives bearing the 2-methyl group were identified as inhibitors of C5a receptor binding. Specifically, N,N'-bis(4-amino-2-methyl-6-quinolyl)urea (compound 1) and 6-N-(2-chlorocinnamoyl)-4,6-diamino-2-methylquinoline (compound 7) inhibited the binding of radiolabeled C5a to its receptor isolated from human neutrophils with IC₅₀ values of 3.3 μg/mL and 12 μg/mL, respectively [1]. The 2-methyl substitution was present in all active compounds from this series. Structure-activity relationship studies revealed a narrow profile of potency for effective C5a receptor binding inhibition, indicating that the substitution pattern (including the 2-methyl and 4,6-diamino arrangement) was critical for activity [1]. The unsubstituted quinoline-4,6-diamine scaffold was not among the reported active inhibitors in this series.

C5aR binding
Class-level
IC50 3.3 µg/mL (compound 1), 12 µg/mL (7)
Reported complement pathway probe context
Radioligand binding to human neutrophil receptor
C5a receptor antagonism Inflammation Complement pathway

Analytical QC and Batch Reproducibility

Commercially available 2-methylquinoline-4,6-diamine (CAS 5443-31-2) is supplied at a standard purity of ≥95% with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports from suppliers such as Bidepharm . The dihydrochloride salt form, which is the direct intermediate for NSC 23766 synthesis, is also available with characterized purity . In contrast, the regioisomer 2-methylquinoline-4,7-diamine (CAS 129333-49-9) is offered at 95% purity but has significantly fewer published synthetic applications and less extensive analytical characterization data . The unsubstituted quinoline-4,6-diamine (CAS 40107-09-3) is less commonly stocked and lacks the breadth of application-specific QC documentation . This difference in analytical rigor directly impacts experimental reproducibility in multi-step synthetic sequences where trace impurities in the starting material can propagate to complex product mixtures.

Batch QC
Supporting
≥95% purity, NMR + HPLC + GC
Supports synthetic reproducibility
Multi-technique characterization available
Chemical procurement Quality control Reproducibility

Key Application Scenarios for Procurement


Synthesis of NSC 23766 – Rac1 GTPase Inhibitor

2-Methylquinoline-4,6-diamine is the essential starting material for synthesizing NSC 23766, a first-generation small-molecule Rac1 inhibitor with an IC₅₀ of ~50 μM that does not inhibit the closely related GTPases Cdc42 or RhoA [1]. The dihydrochloride salt form of 2-methylquinoline-4,6-diamine is directly used as the intermediate for coupling to the pyrimidine moiety . NSC 23766 is widely employed in cell biology to dissect Rac1-dependent signaling pathways, including lamellipodia formation, cell migration, proliferation, and invasion in cancer models [1]. Procurement of the free base or dihydrochloride salt from suppliers with batch-specific QC is critical, as impurities in the starting material can lead to incomplete coupling and reduced final inhibitor potency .

Synthesis of Surfen – HS Antagonists

The 4,6-diamino-2-methylquinoline scaffold is the monomeric building block for surfen (bis-2-methyl-4-amino-6-quinolyl urea), a small-molecule antagonist of heparan sulfate (HS) [1]. Surfen neutralizes the anticoagulant activity of unfractionated and low-molecular-weight heparins in vitro and in vivo, and dimeric surfen analogs synthesized from the same scaffold show enhanced potency in blocking FGF2-HS interactions and downstream signaling [1]. Researchers developing pharmacological agents targeting glycosaminoglycan-protein interactions in inflammation, angiogenesis, or viral infection require this specific scaffold for dimerization via the C6-NH₂ position .

DOT1L Inhibitors for MLL-Rearranged Leukemia

2-Methylquinoline-4,6-diamine serves as the core heterocycle for synthesizing pyrimidylaminoquinoline derivatives that inhibit the histone methyltransferase DOT1L, a validated target in MLL-rearranged leukemias [1]. The most potent derivative (3e) from this series achieved an IC₅₀ of 1.06 ± 0.35 μM in enzymatic assays and demonstrated cellular target engagement by down-regulating H3K79 methylation and Hoxa9/Meis1 gene expression in MV4-11 leukemia cells [1]. Medicinal chemistry teams optimizing DOT1L inhibitors can use this scaffold as a starting point for further SAR exploration, leveraging the documented binding mode in the SAM pocket [1].

C5a Receptor Antagonist Development

6-N-substituted derivatives of 2-methylquinoline-4,6-diamine have demonstrated C5a receptor binding inhibition with IC₅₀ values of 3.3 and 12 μg/mL in a radioligand binding assay using human neutrophil receptors [1]. The anaphylatoxin C5a is implicated in numerous inflammatory diseases, and small-molecule antagonists of the C5a receptor represent a therapeutic strategy for conditions involving excessive complement activation [1]. The 2-methyl-4,6-diaminoquinoline core provides a validated pharmacophore for further medicinal chemistry optimization toward more potent C5a receptor antagonists [1].

Application
Selection Property
Validation Focus
Rac1 inhibitor synthesis (NSC 23766)
4,6-Diamino-2-methylquinoline core
Rac1-GEF interaction inhibition and selectivity
HS antagonist synthesis (surfen)
Dimerization via C6-NH2
Heparan sulfate binding and FGF signaling
DOT1L inhibitor development
2-Methyl-4,6-diaminoquinoline SAR platform
DOT1L enzymatic and cellular H3K79me
C5a receptor antagonist research
6-N-substituted 2-methylquinoline-4,6-diamine
C5aR binding in complement pathway models

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